D-[4,5,6-13C3]glucose
Description
Overview of Carbon-13 Labeled Glucose as a Metabolic Probe
Glucose is a central molecule in the metabolism of most organisms, serving as a primary source of energy and a precursor for the biosynthesis of numerous other essential molecules. uomustansiriyah.edu.iq Consequently, glucose labeled with the stable isotope Carbon-13 (¹³C) is a widely used and highly effective metabolic probe. nih.gov By introducing ¹³C-labeled glucose into a system, scientists can track the fate of its carbon atoms through key metabolic pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.govbiorxiv.org
The analysis of the distribution of ¹³C in various metabolites, known as mass isotopomer analysis, provides detailed information about the relative activities of these pathways. nih.govbiorxiv.org For instance, tumor cells often exhibit altered glucose metabolism, a phenomenon known as the Warburg effect, which can be investigated using ¹³C-labeled glucose. nih.gov Different labeling patterns on the glucose molecule, such as uniform labeling ([U-¹³C]glucose) where all six carbon atoms are ¹³C, or position-specific labeling, allow for the interrogation of different aspects of metabolic pathways. biorxiv.orgcancer.gov
Position-Specific Labeling: The Significance of D-[4,5,6-13C3]glucose for Lower Glycolysis and Related Pathways
D-[4,5,6-¹³C₃]glucose is a specifically labeled isotopologue of D-glucose where the carbon atoms at positions 4, 5, and 6 are replaced with the stable isotope ¹³C. lookchem.comisotope.comsigmaaldrich.com This positional labeling is particularly valuable for investigating the lower part of the glycolytic pathway and subsequent metabolic routes.
During glycolysis, the six-carbon glucose molecule is cleaved into two three-carbon molecules of pyruvate (B1213749). uomustansiriyah.edu.iq The carbons at positions 4, 5, and 6 of glucose become carbons 1, 2, and 3 of one of the resulting pyruvate molecules, respectively. researchgate.net Therefore, by using D-[4,5,6-¹³C₃]glucose, researchers can specifically trace the fate of this pyruvate molecule.
This allows for the detailed study of pathways that utilize pyruvate, such as its entry into the TCA cycle via pyruvate dehydrogenase or pyruvate carboxylase. nih.gov For example, tracing the ¹³C label from D-[4,5,6-¹³C₃]glucose into TCA cycle intermediates can reveal the relative contributions of different anaplerotic and cataplerotic fluxes. nih.govphysiology.orgphysiology.org This specific labeling strategy helps to distinguish between different metabolic routes that might be convoluted when using uniformly labeled glucose. nih.gov
The use of D-[4,5,6-¹³C₃]glucose has been instrumental in studies of gluconeogenesis, where the synthesis of glucose from non-carbohydrate precursors is investigated. researchgate.net It allows for the tracking of the recycling of three-carbon units back into the glucose pool. physiology.org
Table 1: Research Findings using this compound and other position-specific labeled glucose
| Research Area | Key Findings | Citations |
| Gluconeogenesis | After administration of [U-¹³C₃]glycerol, the liver produces nearly equal amounts of [1,2,3-¹³C₃]- and [4,5,6-¹³C₃]glucose, indicating the condensation of two three-carbon units. | researchgate.net |
| TCA Cycle Flux | The labeling patterns of amino acids derived from TCA cycle intermediates after infusion of [U-¹³C]glucose can be used to calculate the dilution factors and estimate the contribution of pyruvate carboxylase to oxaloacetate flux. | physiology.orgphysiology.org |
| Pentose Phosphate Pathway | The appearance of specific isotopologues of glucose, such as [1,2-¹³C₂]glucose and [5,6-¹³C₂]glucose, after administration of [U-¹³C₃]glycerol provides direct evidence for the activity of the pentose phosphate pathway. | researchgate.net |
| Glycolysis | Metabolism of D-(1,6- ¹³C₂,6,6- ²H₂)glucose through glycolysis produces distinct lactate (B86563) isotopologues that can be distinguished from those produced via the pentose phosphate pathway. | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(5,6-13C2)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-UGEGYHQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@@H]1[13C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for D 4,5,6 13c3 Glucose Tracer Studies
Principles and Frameworks of 13C Metabolic Flux Analysis (13C-MFA)
13C Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic pathways. creative-proteomics.com By introducing a 13C-labeled substrate, such as D-[4,5,6-13C3]glucose, into a biological system, researchers can trace the flow of carbon atoms through the metabolic network. benthamdirect.com The distribution of 13C isotopes in downstream metabolites, known as isotopomer distributions, is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. benthamdirect.com This labeling information, combined with a stoichiometric model of cellular metabolism, allows for the precise calculation of metabolic fluxes. creative-proteomics.com
Isotopic Steady-State Metabolic Flux Analysis
Isotopic steady-state metabolic flux analysis (SS-MFA) is a widely used approach within 13C-MFA. This method assumes that the biological system is in a metabolic steady state, meaning that the concentrations of intracellular metabolites and the metabolic fluxes are constant over time. nih.govresearchgate.net The system is also allowed to reach an isotopic steady state, where the isotopic labeling pattern of each metabolite no longer changes. nih.govresearchgate.net At this point, the labeling pattern of a metabolite is a flux-weighted average of the labeling patterns of its precursor metabolites. nih.gov By measuring these steady-state isotopomer distributions, the relative contributions of converging metabolic pathways can be determined. nih.gov
Non-Stationary Isotopic Metabolic Flux Analysis
In contrast to SS-MFA, isotopically non-stationary metabolic flux analysis (INST-MFA) is performed during the transient phase before the system reaches isotopic steady state. nih.govnih.gov This technique still assumes a metabolic steady state but analyzes the dynamic changes in isotopic labeling over time. nih.gov INST-MFA is particularly advantageous for studying systems that are slow to reach isotopic equilibrium or for probing metabolic pathways with large intermediate pools. nih.govresearchgate.net By capturing the time-course of isotopic enrichment, INST-MFA can provide additional information, including the estimation of intracellular metabolite concentrations and reversible exchange fluxes. nih.govmdpi.com
Complementary Parallel Labeling Experiments (COMPLETE-MFA) Utilizing this compound
To enhance the precision and accuracy of flux estimations, the Complementary Parallel Labeling Experiments (COMPLETE-MFA) technique has been developed. nih.gov This approach involves conducting multiple parallel experiments with different isotopic tracers, and then simultaneously analyzing the data to fit a single flux model. nih.govresearchgate.net The synergy of using complementary tracers, each providing optimal information for different parts of the metabolic network, greatly improves the resolution of the estimated flux map. nih.gov
A study on Escherichia coli demonstrated the power of COMPLETE-MFA by integrating data from 14 parallel labeling experiments, which included the novel tracer this compound. nih.gov The findings revealed that while no single tracer was optimal for the entire metabolic network, specific tracers provided superior resolution for particular pathways. For instance, this compound, along with [5-13C]glucose, was found to be optimal for resolving fluxes in the lower part of metabolism, such as the TCA cycle and anaplerotic reactions. nih.gov In contrast, tracers like a mixture of 75% [1-13C]glucose and 25% [U-13C]glucose were more effective for the upper parts of metabolism. nih.gov This highlights the strategic advantage of using a tracer like this compound within a COMPLETE-MFA framework to achieve a highly precise and comprehensive understanding of cellular metabolism.
| Methodology | Isotopic State | Metabolic State | Key Advantages | Typical Applications |
|---|---|---|---|---|
| Isotopic Steady-State MFA (SS-MFA) | Steady-State | Steady-State | Simpler experimental setup and data analysis. nih.gov | Quantifying fluxes in systems that reach isotopic equilibrium quickly. frontiersin.org |
| Non-Stationary Isotopic MFA (INST-MFA) | Non-Stationary (Transient) | Steady-State | Can estimate metabolite pool sizes and exchange fluxes; suitable for slow-labeling systems. nih.govmdpi.com | Autotrophic systems and pathways with large intermediate pools. nih.gov |
| COMPLETE-MFA | Typically Steady-State | Steady-State | Greatly improves flux precision and observability by combining data from multiple complementary tracers. nih.govnih.gov | High-resolution flux analysis requiring detailed and accurate flux maps. researchgate.netnih.gov |
Spectroscopic and Spectrometric Techniques for Isotopomer Distribution Analysis
The accurate determination of isotopomer distributions in metabolites is critical for 13C-MFA. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose. While MS provides high sensitivity and is widely used for measuring mass isotopomers, NMR spectroscopy offers the unique advantage of resolving positional isotopomers, providing a more detailed picture of the labeling pattern within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C Tracing
NMR spectroscopy is a powerful, non-destructive technique that can distinguish between different isotopomers of a metabolite based on the chemical environment of the 13C nuclei. nih.gov In the context of 13C tracer studies, NMR can provide detailed information on the specific positions of 13C atoms within a molecule, which is invaluable for resolving complex metabolic pathways. nih.gov Both direct 13C NMR and indirect 1H-[13C] NMR methods are utilized, with the latter offering higher sensitivity due to the detection of protons attached to 13C nuclei. nih.gov
Direct 13C NMR spectroscopy, despite its lower intrinsic sensitivity compared to 1H NMR, offers several advantages for metabolic profiling. acs.org The large chemical shift dispersion of 13C (typically around 200 ppm) leads to less spectral overlap, making it easier to identify and quantify individual metabolites in complex mixtures. nih.gov Furthermore, at natural abundance, 13C resonances appear as sharp singlets (with proton decoupling), simplifying the spectra. acs.org When 13C-labeled substrates are used, the resulting spectra provide a direct measure of the 13C incorporation into the carbon backbone of various metabolites. mdpi.com This allows for a comprehensive analysis of metabolic pathways and has been successfully applied in studies of hepatic glucose metabolism, for example, by monitoring the synthesis of 13C-labeled glycogen from [1-13C]glucose. mdpi.com
| Tracer(s) | Metabolic Area of Optimal Flux Resolution | Key Finding |
|---|---|---|
| This compound | Lower Metabolism (TCA Cycle, Anaplerosis) | Provided high precision for fluxes in the tricarboxylic acid cycle and related pathways. nih.gov |
| [5-13C]glucose | Lower Metabolism (TCA Cycle, Anaplerosis) | Showed similar optimal performance to this compound for lower metabolic pathways. nih.gov |
| 75% [1-13C]glucose + 25% [U-13C]glucose | Upper Metabolism (Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway) | Demonstrated the best performance for resolving fluxes in the initial stages of glucose breakdown. nih.gov |
| Integrated analysis of all 14 tracers | Entire Central Metabolism | The COMPLETE-MFA approach significantly improved both the precision and the number of resolvable fluxes across the entire network. nih.gov |
Isotopomer Analysis of Glucose and Downstream Metabolites via 13C NMR
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful, non-destructive technique for determining the specific positions of 13C atoms within a molecule. In the context of this compound tracer studies, 13C NMR allows for the detailed analysis of isotopomer distribution in glucose and its downstream metabolites. This provides a direct window into the metabolic fate of the labeled carbon atoms.
One of the key applications of 13C NMR in this context is the analysis of glutamate isotopomers. Glutamate is a pivotal metabolite that provides a readout of the tricarboxylic acid (TCA) cycle activity. When this compound is metabolized, the 13C labels are incorporated into pyruvate (B1213749) and subsequently into acetyl-CoA and oxaloacetate, which then enter the TCA cycle. The resulting labeling patterns in glutamate can be resolved by 13C NMR, providing quantitative information about metabolic fluxes. For instance, studies have successfully used 13C NMR to measure the influx of metabolic fuels into the TCA cycle in insulinoma cells by analyzing glutamate isotopomers derived from labeled glucose. nih.govnih.gov
The precision of 13C NMR allows for the differentiation of positional isotopomers, which is crucial for understanding the activity of specific enzymatic reactions and pathways. While some studies have utilized uniformly labeled glucose ([U-13C6]glucose) for such analyses, the principles are directly applicable to tracers like this compound. nih.govnih.gov The distinct labeling pattern from this compound can offer unique insights into the pathways of glycolysis and the pentose phosphate pathway.
A significant advantage of 13C NMR is its ability to distinguish between different pools of metabolites within a cell. For example, 13C NMR spectra have demonstrated the existence of two distinct pools of pyruvate in insulinoma cells: one that exchanges with TCA cycle intermediates and another derived from glucose that feeds into the TCA cycle. nih.govnih.gov This level of detail is often not achievable with other techniques.
| Metabolite | Analytical Technique | Key Findings from Labeled Glucose Studies | Reference |
| Glutamate | 13C NMR | Quantification of metabolic fuel influx into the TCA cycle. | nih.govnih.gov |
| Pyruvate | 13C NMR | Identification of compartmentalized pyruvate pools. | nih.govnih.gov |
Mass Spectrometry (MS) for Mass Isotopomer Distribution Analysis (MIDA)
Mass spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio of ions. In metabolic tracer studies, MS is employed to determine the mass isotopomer distribution (MID) of metabolites, which reflects the incorporation of stable isotopes from a labeled substrate like this compound. Mass Isotopomer Distribution Analysis (MIDA) is a technique that uses the relative abundances of different mass isotopomers to measure the biosynthesis and turnover of polymers. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical method for the analysis of volatile and thermally stable compounds. For the analysis of non-volatile metabolites like glucose and its derivatives, a chemical derivatization step is required to increase their volatility. vanderbilt.edu Common derivatization methods include trimethylsilylation and trifluoroacetylation. shimadzu.com
GC-MS allows for the separation and quantification of different metabolites from a biological sample. By analyzing the mass spectra of these metabolites, the incorporation of 13C from this compound can be determined. This information is crucial for calculating metabolic fluxes. For instance, GC-MS has been used to determine the complete 13C-labeling pattern of glucose by analyzing different fragment ions that retain specific carbon atoms. nih.gov
The choice of ionization technique in GC-MS can impact the quality of the data. Chemical ionization has been shown to be more suitable for the quantification of saccharide labeling for isotopomer analysis compared to electron ionization. nih.gov
| Derivative | Ionization Mode | Application in Glucose Tracing | Reference |
| Trimethylsilyl | Electron Ionization/Chemical Ionization | Analysis of 13C labeling in glucose and its metabolites. | nih.gov |
| Trifluoroacetyl | Electron Ionization | Quantitative analysis of stable isotopes of glucose. | shimadzu.com |
| Di-O-isopropylidene propionate | Electron Ionization | Determining glucose concentrations and metabolic rates. | vanderbilt.edu |
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) offers a powerful alternative to GC-MS, particularly for the analysis of polar and thermally labile metabolites that are not easily amenable to gas chromatography. LC-MS eliminates the need for derivatization in many cases, simplifying sample preparation.
LC-MS has been successfully applied in tracer studies using labeled glucose to investigate metabolic pathways. For example, a method combining stable isotope tracing with metabolomics using LC-MS has been developed to observe the allocation of glucose to nucleotide sugars and cell membrane glycans. researchgate.net This approach allows for a direct link to be established between nutrient metabolism and cellular glycosylation patterns.
Furthermore, LC-MS methods have been developed for the assessment of glucose kinetics in vivo using D-[13C6]glucose as a tracer, and these methodologies are adaptable for use with this compound. nih.gov The use of LC-MS can provide high sensitivity and throughput for the analysis of a large number of samples.
Targeted Metabolite Fragment Analysis in this compound Tracing
Targeted metabolite fragment analysis, often performed using tandem mass spectrometry (MS/MS), provides a high degree of specificity and sensitivity for the analysis of isotopomer distribution. In this approach, a specific metabolite ion is selected and fragmented, and the resulting fragment ions are analyzed. This allows for the determination of the labeling pattern within the metabolite.
The fragmentation of metabolites labeled with this compound can provide detailed information about the metabolic pathways through which the labeled carbons have traveled. For example, the analysis of fragments of 3-phosphoglycerate can help to resolve the relative fluxes through glycolysis and the pentose phosphate pathway. researchgate.net While some studies have highlighted the use of [1,2-13C]glucose for this purpose, the principles of fragment analysis are equally applicable to this compound. researchgate.net
Tandem mass spectrometry has been shown to significantly improve the analysis of metabolic fluxes compared to full-scan mass spectrometry by providing additional mass spectral data from the fragmentation of glutamate mass isotopomers.
Computational Modeling and Data Interpretation in Tracer Kinetic Studies
The data generated from 13C NMR and MS analyses of this compound tracer studies are complex and require sophisticated computational tools for interpretation. These tools are essential for translating the raw isotopomer data into meaningful metabolic flux maps.
Flux Estimation Algorithms and Software Tools
Metabolic Flux Analysis (MFA) is a computational framework used to quantify the rates (fluxes) of metabolic reactions in a biological system. nih.govnih.gov MFA integrates experimental data, such as the isotopomer distributions from this compound tracing, with a stoichiometric model of the metabolic network.
Various algorithms and software tools have been developed to perform MFA. These tools use mathematical models to simulate the flow of labeled carbons through the metabolic network and compare the simulated isotopomer distributions with the experimentally measured data. By minimizing the difference between the simulated and experimental data, the software can estimate the intracellular metabolic fluxes.
The choice of isotopic tracer, such as this compound, significantly influences the precision with which metabolic fluxes can be estimated. nih.govnih.gov Computational evaluations of different 13C glucose tracers have been performed to identify the optimal tracer for analyzing specific fluxes and pathways. nih.gov For instance, it has been shown that a mixture of 50% [4,5,6-13C]glucose and 50% of either [1-13C]glucose, [2-13C]glucose, or [3-13C]glucose can provide precise flux estimations for glycolysis, the pentose phosphate pathway, and the TCA cycle. researchgate.net
| Software/Algorithm Type | Function | Key Feature |
| Elementary Metabolite Unit (EMU) based MFA | Flux estimation | Efficiently simulates mass isotopomer distributions. |
| Genetic Algorithms | Tracer experiment design | Optimizes the choice of tracer mixtures for maximal flux resolution. |
| 13C-FLUX | Flux analysis software | A widely used software package for 13C metabolic flux analysis. |
Compartmental Modeling for Tracer Kinetics
Compartmental modeling is a mathematical approach used to simplify complex physiological systems into a finite number of interconnected compartments. In the context of this compound tracer studies, these models are instrumental in analyzing the kinetics of glucose metabolism. Each compartment represents a distinct, kinetically homogeneous pool of a metabolite, such as glucose or its downstream products, within a specific anatomical or biochemical space (e.g., plasma, cytosol, mitochondria). The rates of transfer of the tracer between these compartments are described by a system of ordinary differential equations.
The construction of a compartmental model for this compound tracer studies begins with defining the relevant metabolic network. This involves identifying the key metabolic pathways that glucose carbons traverse, such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The specific labeling pattern of this compound, with isotopic enrichment on the latter three carbons of the glucose molecule, provides distinct advantages for tracing these pathways. For instance, the C4, C5, and C6 of glucose are differentially metabolized in glycolysis versus the PPP, allowing for the deconvolution of fluxes through these pathways.
A typical compartmental model for glucose metabolism might include compartments for:
Plasma Glucose: The initial pool where the this compound tracer is introduced.
Intracellular Glucose: Representing the pool of glucose that has been transported into the cell.
Glycolytic Intermediates: Such as glucose-6-phosphate, fructose-6-phosphate, and triose phosphates. The labeling patterns in these intermediates are crucial for determining glycolytic and PPP fluxes.
TCA Cycle Intermediates: Including pyruvate, acetyl-CoA, citrate, and α-ketoglutarate. The distribution of the 13C label within these molecules provides insights into TCA cycle activity and anaplerotic fluxes.
Amino Acids: Such as glutamate and alanine, which are synthesized from TCA cycle and glycolytic intermediates, respectively. Their labeling patterns serve as important reporters of intracellular metabolic activity.
The transfer of the 13C label from this compound through these compartments is quantified by rate constants (k-values), which represent the fractional turnover rate of the metabolite in a given compartment. By fitting the model to experimentally measured time-course data of isotopic enrichment in various metabolites, these rate constants, and consequently the metabolic fluxes, can be estimated.
Table 1: Example of a Simplified Compartmental Model for this compound Metabolism
| Compartment (Metabolite Pool) | Description | Key Inflows | Key Outflows |
| C1: Plasma Glucose | Extracellular glucose pool where the tracer is introduced. | Tracer infusion | Transport into cells (k21) |
| C2: Intracellular Glucose-6-Phosphate | First intracellular metabolite of glucose. | From Plasma Glucose (k21) | Glycolysis (k32), Pentose Phosphate Pathway (k42) |
| C3: Triose Phosphates | Key intermediates in glycolysis derived from carbons 4, 5, and 6 of glucose. | From Glucose-6-Phosphate (k32) | To Pyruvate (k53) |
| C4: Pentose Phosphates | Intermediates of the Pentose Phosphate Pathway. | From Glucose-6-Phosphate (k42) | Recirculation to Glycolysis |
| C5: Pyruvate | End product of glycolysis. | From Triose Phosphates (k53) | To Acetyl-CoA (k65), To Lactate (B86563) |
| C6: TCA Cycle Intermediates | Pool of metabolites within the mitochondrial TCA cycle. | From Pyruvate (via Acetyl-CoA) (k65) | Biosynthetic pathways, CO2 production |
Note: kij represents the rate constant for the transfer of metabolite from compartment j to compartment i.
Statistical Approaches for Flux Confidence Interval Determination
A critical aspect of metabolic flux analysis is to assess the reliability of the estimated flux values. Due to measurement errors in experimental data and the inherent complexity of metabolic models, it is essential to determine the confidence intervals for each calculated flux. These intervals provide a range within which the true flux value is likely to lie with a certain level of confidence (typically 95%). Two primary statistical approaches are widely used for this purpose in the context of this compound tracer studies: sensitivity analysis and Monte Carlo simulations. nih.gov
Sensitivity Analysis (Parameter Continuation)
This method evaluates how sensitive the goodness-of-fit between the model simulation and the experimental data is to changes in individual flux values. The goodness-of-fit is typically quantified by the sum of squared residuals (SSR), which represents the difference between the measured and model-predicted isotopic labeling patterns.
The process involves systematically varying a single flux away from its optimal value while re-optimizing all other free fluxes to maintain the best possible fit to the data. The 95% confidence interval for that flux is then defined by the range of values for which the SSR remains within a statistically acceptable threshold, determined by an F-distribution. This approach is computationally efficient and provides accurate confidence intervals, especially for well-determined fluxes.
Monte Carlo Simulations
Monte Carlo simulations offer a robust method for determining flux confidence intervals by simulating the effect of experimental noise on the flux estimation. This approach involves the following steps:
Data Resampling: A large number of synthetic datasets (typically 100-500) are generated by adding random noise, with a distribution similar to the experimental measurement error, to the original experimental data.
Flux Estimation: For each synthetic dataset, the metabolic fluxes are re-estimated by fitting the compartmental model to the noisy data.
Confidence Interval Calculation: The distribution of the estimated values for each flux from all the simulations is then used to determine the 95% confidence interval. This is typically done by taking the 2.5th and 97.5th percentiles of the distribution of estimated flux values.
While computationally more intensive than sensitivity analysis, Monte Carlo simulations provide a more comprehensive assessment of the impact of measurement uncertainty on the entire flux map and can be particularly useful for complex models with highly correlated fluxes.
Table 2: Illustrative Research Findings on Flux Confidence Intervals in a Hypothetical this compound Tracer Study
| Metabolic Flux | Estimated Value (Relative Units) | 95% Confidence Interval (Sensitivity Analysis) | 95% Confidence Interval (Monte Carlo) | Interpretation |
| Glycolysis (Pyruvate Kinase) | 100 | [92.5, 107.8] | [91.9, 108.2] | The flux through glycolysis is well-determined with a narrow confidence interval. |
| Pentose Phosphate Pathway (Oxidative) | 15.2 | [12.1, 18.5] | [11.8, 19.1] | The PPP flux is also reliably estimated, though with a slightly wider interval than glycolysis. |
| TCA Cycle (Citrate Synthase) | 85.7 | [78.3, 93.4] | [77.9, 94.0] | The entry of carbon into the TCA cycle is determined with good precision. |
| Anaplerosis (Pyruvate Carboxylase) | 5.1 | [2.8, 7.9] | [2.5, 8.3] | The anaplerotic flux is less precisely determined, as indicated by the wider confidence interval. |
| Pyruvate Dehydrogenase | 80.6 | [73.2, 88.1] | [72.5, 88.9] | The conversion of pyruvate to acetyl-CoA is well-constrained. |
This table presents hypothetical data for illustrative purposes.
Elucidation of Central Carbon Metabolic Pathways Using D 4,5,6 13c3 Glucose
Glycolysis and Pyruvate (B1213749) Metabolism Characterization
Tracing Carbon Flow from Glucose C4, C5, C6 to Triose Phosphates and Pyruvate
The metabolism of D-[4,5,6-13C3]glucose through glycolysis provides a clear and distinct labeling pattern in the resulting metabolites. In the initial phase of glycolysis, the six-carbon glucose molecule is cleaved into two three-carbon molecules, the triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P).
When this compound enters the glycolytic pathway, the cleavage by aldolase (B8822740) results in the formation of unlabeled DHAP (derived from carbons 1, 2, and 3) and fully labeled [U-13C3]glyceraldehyde-3-phosphate (derived from carbons 4, 5, and 6). Through the action of triose phosphate isomerase, these two molecules are interconverted, leading to a pool of triose phosphates where half of the molecules are unlabeled and the other half are fully labeled with 13C.
As these triose phosphates proceed through the subsequent steps of glycolysis, they are converted to pyruvate. Consequently, the resulting pyruvate pool will consist of a mixture of unlabeled pyruvate and [U-13C3]pyruvate. This specific labeling pattern allows for the unambiguous tracing of the carbon backbone from glucose to pyruvate, providing valuable insights into the flux and regulation of the glycolytic pathway. The analysis of the mass isotopomer distribution of pyruvate and other downstream metabolites, such as lactate (B86563) and alanine, enables the quantification of glycolytic flux and the identification of potential bottlenecks or alternative metabolic routes. nih.gov
Assessment of Glycolytic Flux Rates
The use of this compound in metabolic flux analysis (MFA) allows for the quantitative assessment of the rate of glycolysis. By measuring the rate of appearance of 13C-labeled pyruvate and lactate, researchers can calculate the glycolytic flux. This information is crucial for understanding how cells adapt their energy metabolism in response to various physiological and pathological conditions. For instance, cancer cells are known to exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect. d-nb.info Isotopic tracing studies with 13C-labeled glucose have been instrumental in quantifying this increased glycolytic flux in various cancer cell lines. d-nb.info
Table 1: Representative Glycolytic Flux Rates in Different Cell Types
| Cell Type | Condition | Glucose Uptake Rate (nmol/10^6 cells/h) | Lactate Secretion Rate (nmol/10^6 cells/h) |
|---|---|---|---|
| Proliferating Cancer Cells | Standard Culture | 100–400 | 200–700 |
| Human Mammary Epithelial Cells (HMECs) - Non-tumorigenic | Standard Culture | ~50 | ~80 |
| Human Mammary Epithelial Cells (HMECs) - Tumorigenic | Standard Culture | ~150 | ~250 |
De Novo Gluconeogenesis Pathway Analysis
Quantification of Glycerol and Other Precursor Contributions to Glucose Synthesis via this compound Labeling
This compound can be used in conjunction with other labeled gluconeogenic precursors, such as [U-13C3]glycerol, to quantify their respective contributions to de novo glucose synthesis. Gluconeogenesis is the process of synthesizing glucose from non-carbohydrate precursors, which is essential for maintaining blood glucose levels during fasting. nih.gov
When [U-13C3]glycerol is administered, it enters the gluconeogenic pathway at the level of triose phosphates. The resulting newly synthesized glucose will be labeled on carbons 1, 2, 3 and 4, 5, 6. By simultaneously infusing or administering this compound and analyzing the distinct labeling patterns in the resulting glucose molecules, the relative contributions of glycerol and other precursors can be determined. For example, after an overnight fast in healthy humans, glycerol contributes approximately 3-7% to plasma glucose. nih.gov In individuals with type 2 diabetes, this contribution can increase to 6-10%. nih.gov
Table 2: Contribution of Precursors to Gluconeogenesis
| Precursor | Contribution in Healthy Humans (Overnight Fast) | Contribution in Type 2 Diabetes (Overnight Fast) |
|---|---|---|
| Lactate | 7–18% | Increased (2-fold) |
| Glycerol | 3–7% | 6–10% (Increased) |
| Alanine | 6–11% | Variable (Increased, Decreased, or No Change) |
| Glutamine | 5–8% | Increased (2-fold) |
Differentiation of Gluconeogenic Origin of Glucose Carbon Atoms (e.g., from [U-13C3]glycerol)
The distinct labeling patterns produced by this compound and other labeled precursors like [U-13C3]glycerol allow for the differentiation of the origin of carbon atoms in the newly synthesized glucose molecule. researchgate.net
When [U-13C3]glycerol is the precursor, it forms [U-13C3]dihydroxyacetone phosphate (DHAP) and [U-13C3]glyceraldehyde-3-phosphate (G3P). The condensation of these two molecules in gluconeogenesis leads to the formation of [U-13C6]glucose. However, if labeled DHAP combines with an unlabeled G3P, the resulting glucose will be labeled on carbons 1, 2, and 3 ([1,2,3-13C3]glucose). Conversely, the combination of unlabeled DHAP with labeled G3P will produce glucose labeled on carbons 4, 5, and 6 ([4,5,6-13C3]glucose). researchgate.net
By analyzing the distribution of these different isotopologues of glucose, researchers can gain a detailed understanding of the dynamics of gluconeogenesis and the interplay between different precursor pools.
Investigating the Pentose (B10789219) Phosphate Pathway (PPP)
The metabolism of this compound through the pentose phosphate pathway (PPP) results in a specific labeling pattern in the intermediates of this pathway. The PPP is a crucial metabolic route that runs parallel to glycolysis and is responsible for producing NADPH and the precursors for nucleotide biosynthesis.
When this compound enters the oxidative phase of the PPP, the C1 carbon is lost as CO2, and the subsequent rearrangements of the carbon skeleton lead to the formation of pentose phosphates. The metabolism of [4,5,6-¹³C]glucose via the pentose phosphate pathway produces M+3 labeling patterns on glucose-6-phosphate (G6P). researchgate.net The transaldolase and transketolase reactions primarily involve the upper carbon atoms (C1-C3), meaning no ¹³C labeling is transferred from the lower half of the glucose molecule to the upper half during these reactions. researchgate.net
For a more precise quantification of PPP flux, this compound is often used in combination with other tracers, such as [1-13C]glucose or [2-13C]glucose. researchgate.net This dual-labeling approach allows for the resolution of the complex carbon rearrangements that occur in the non-oxidative phase of the PPP and provides a more accurate estimation of the relative fluxes through glycolysis and the PPP.
Table 3: Pentose Phosphate Pathway Flux Relative to Glycolysis
| Cell Type/Condition | PPP Flux (% of Glucose Uptake) |
|---|---|
| Cancer Cells (General) | ~15% |
| Granulocytes (Unstimulated) | Minor Activity |
| Granulocytes (Phagocytic Stimulation) | Upregulated |
Impact of Oxidative and Non-Oxidative PPP Branches on this compound Labeling Patterns
The pentose phosphate pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis, providing NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis. The PPP consists of an oxidative and a non-oxidative branch, each imparting distinct labeling patterns on downstream metabolites when this compound is used as a tracer.
The initial steps of glycolysis metabolize this compound to produce singly labeled glyceraldehyde-3-phosphate ([1,2,3-13C3]glyceraldehyde-3-phosphate is not produced). In contrast, the oxidative branch of the PPP removes the C1 carbon of glucose-6-phosphate, leading to the production of CO2 and ribulose-5-phosphate. When this compound enters the oxidative PPP, the resulting pentose phosphates will retain the 13C labels at positions C3, C4, and C5.
The non-oxidative branch of the PPP involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase. nih.gov These reactions interconvert pentose phosphates with glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate. The use of this compound allows for the assessment of flux through the non-oxidative PPP. For instance, in granulocytes, this tracer helped reveal that phagocytic stimulation reverses the direction of non-oxidative PPP net fluxes from ribose-5-phosphate biosynthesis towards glycolytic pathways. biorxiv.org This shift is associated with an upregulation of the oxidative PPP to support the oxidative burst necessary for killing pathogens. biorxiv.org
By analyzing the mass isotopomer distributions of key metabolites, such as sugar phosphates, it's possible to distinguish the contributions of the oxidative and non-oxidative PPP. biorxiv.org For example, in contrast to gluconeogenic condensation, 13C labeled triose atoms from this compound would not be incorporated into the upper half of glucose-6-phosphate through the non-oxidative PPP. biorxiv.org This distinction is critical for accurately quantifying the relative activities of these interconnected pathways.
Assessment of Transaldolase and Transketolase Activities through 13C Scrambling
The activities of transaldolase and transketolase, the key enzymes of the non-oxidative PPP, can be assessed by observing the "scrambling" of 13C labels in metabolic intermediates. These enzymes catalyze the transfer of two- and three-carbon units between sugar phosphates, leading to a redistribution of the original 13C labels from this compound.
Transketolase transfers a two-carbon ketol group, while transaldolase transfers a three-carbon dihydroxyacetone group. nih.gov The repeated action of these enzymes leads to a complex pattern of 13C labeling in hexose and pentose phosphates. By measuring the specific isotopomer distribution in these sugar phosphates, the relative activities of transketolase and transaldolase can be inferred.
For example, the metabolism of this compound through the non-oxidative PPP will generate fructose-6-phosphate and glyceraldehyde-3-phosphate with specific labeling patterns that are distinct from those produced by glycolysis alone. Analyzing these patterns provides a quantitative measure of the flux through the non-oxidative PPP, which is directly related to the combined activities of transketolase and transaldolase. The erythrocyte transketolase activity coefficient (ETKAC) is a functional biomarker used to assess thiamine (vitamin B1) status, as transketolase requires thiamine diphosphate as a cofactor. nih.govnih.gov
Tricarboxylic Acid (TCA) Cycle Fluxes and Anaplerosis
The Tricarboxylic Acid (TCA) cycle is the central hub of cellular respiration, responsible for the oxidation of acetyl-CoA to generate ATP and reducing equivalents. This compound provides a valuable tool to probe the dynamics of the TCA cycle, including the entry of carbon, its circulation within the cycle, and its exit for biosynthetic purposes.
Measurement of Carbon Entry and Exit Points in the TCA Cycle
Metabolism of this compound through glycolysis produces pyruvate labeled at the C1, C2, and C3 positions ([1,2,3-13C3]pyruvate). This labeled pyruvate can then enter the TCA cycle through two primary routes:
Pyruvate Dehydrogenase (PDH): This enzyme complex converts pyruvate to acetyl-CoA, releasing the C1 carbon as CO2. Thus, [1,2,3-13C3]pyruvate will generate [1,2-13C2]acetyl-CoA. When this labeled acetyl-CoA condenses with unlabeled oxaloacetate, it forms citrate with 13C labels at positions C4 and C5.
Pyruvate Carboxylase (PC): This anaplerotic enzyme carboxylates pyruvate to form oxaloacetate. [1,2,3-13C3]pyruvate will be converted to [1,2,3-13C3]oxaloacetate.
By analyzing the mass isotopomer distribution of TCA cycle intermediates like citrate, succinate, fumarate, and malate, the relative contributions of PDH and PC to carbon entry can be determined. nih.gov For instance, the presence of M+2 isotopologues of these intermediates is indicative of PDH activity, while M+3 isotopologues point to PC activity. nih.gov
The exit of carbon from the TCA cycle, known as cataplerosis, is essential for providing precursors for various biosynthetic pathways. For example, citrate can be exported to the cytosol for fatty acid synthesis, and oxaloacetate can be converted to aspartate for amino acid and nucleotide synthesis. Tracing the 13C labels from this compound into these anabolic products allows for the quantification of cataplerotic fluxes.
Quantification of Anaplerotic and Cataplerotic Fluxes
Anaplerosis refers to the replenishment of TCA cycle intermediates that are withdrawn for biosynthesis. Pyruvate carboxylase is a major anaplerotic enzyme. The ratio of anaplerotic flux to TCA cycle flux (VANA:VTCA) is a key parameter reflecting the balance between energy production and biosynthesis. Using 13C-labeled glucose, including this compound, allows for the estimation of this ratio by analyzing the labeling patterns of TCA cycle intermediates. physiology.org
For example, the entry of unlabeled substrates into the TCA cycle through anaplerotic pathways will dilute the 13C enrichment of the intermediates. physiology.org By measuring this dilution, the rate of anaplerosis can be quantified. Conversely, the rate of cataplerosis can be estimated by measuring the rate of appearance of 13C-labeled biosynthetic products derived from TCA cycle intermediates.
A study utilizing [U-13C]propionate demonstrated a method to estimate the VANA:VTCA flux ratio by measuring the 13C labeling of plasma glucose. physiology.org While not directly using this compound, the principles of isotope dilution and tracer modeling are transferable.
Pyruvate Cycling and its Contribution to TCA Cycle Intermediates
Pyruvate cycling refers to the metabolic loop where pyruvate is carboxylated to a TCA cycle intermediate (like oxaloacetate or malate), which is then decarboxylated back to pyruvate. This process can occur through the combined actions of pyruvate carboxylase and malic enzyme or phosphoenolpyruvate carboxykinase.
13C NMR isotopomer analysis using [U-13C6]glucose has been instrumental in demonstrating the existence and importance of pyruvate cycling, particularly in insulin-secreting cells. nih.gov The metabolism of [U-13C6]glucose produces [U-13C3]pyruvate. If this labeled pyruvate enters the TCA cycle via PDH, it generates [4,5-13C2]glutamate in the first turn. However, if it participates in pyruvate cycling, the scrambling of labels within the TCA cycle leads to different labeling patterns in glutamate. By analyzing the multiplet structures in 13C NMR spectra of glutamate, the extent of pyruvate cycling can be quantified. nih.gov
Studies have shown a strong correlation between pyruvate cycling and glucose-stimulated insulin secretion, suggesting that this pathway plays a crucial role in the metabolic signaling of insulin release. nih.gov The use of this compound would similarly allow for the tracing of pyruvate through these cycling pathways and its contribution to the labeling of TCA cycle intermediates.
Anabolic Pathway Intersections with this compound Metabolism
The metabolic fate of this compound extends beyond central carbon metabolism into various anabolic pathways, providing precursors for the synthesis of essential biomolecules. Tracing the 13C labels from this glucose isotopologue allows for the investigation of the connectivity and flux through these biosynthetic routes.
The intermediates of glycolysis and the TCA cycle, which become labeled from this compound, serve as building blocks for a wide range of anabolic products. For instance, glucose-derived carbons are incorporated into the monosaccharide portions of nucleotide sugars, which are essential for the glycosylation of proteins and lipids. nih.gov Stable isotope tracing has been used to observe the allocation of glucose into cell membrane glycans. nih.gov
Furthermore, comprehensive stable-isotope tracing of glucose and amino acids has been employed to identify secreted metabolic by-products and their origins in cell cultures. nih.govdigitellinc.com This approach can reveal inefficiencies in metabolic activities and nutrient utilization, providing valuable information for optimizing cell culture processes. nih.gov
Contribution to De Novo Fatty Acid Synthesis
De novo fatty acid synthesis is a crucial metabolic pathway that converts excess carbohydrates into fatty acids for energy storage. The carbon backbone for newly synthesized fatty acids is primarily derived from acetyl-CoA, which is generated from glucose through glycolysis. The use of this compound allows for the precise tracking of the contribution of the lower half of the glucose molecule to the acetyl-CoA pool and subsequent incorporation into fatty acid chains.
In the process of glycolysis, the six-carbon glucose molecule is cleaved into two three-carbon molecules of pyruvate. Specifically, the C4, C5, and C6 atoms of glucose become the C1, C2, and C3 atoms of pyruvate, respectively. This pyruvate is then decarboxylated to form acetyl-CoA, where the C2 and C3 of pyruvate become the acetyl group. Therefore, the 13C labels from this compound are incorporated into the acetyl-CoA pool.
During fatty acid synthesis, these labeled acetyl-CoA units are sequentially added to a growing fatty acid chain. This results in a specific labeling pattern within the newly synthesized fatty acids, which can be detected and quantified using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. The analysis of these labeling patterns provides a quantitative measure of the contribution of glucose to de novo lipogenesis.
Table 1: Predicted Isotopologue Distribution in Palmitate from this compound
| Isotopologue | Number of 13C Atoms | Expected Relative Abundance |
| M+0 | 0 | High (from unlabeled sources) |
| M+2 | 2 | Moderate |
| M+4 | 4 | Moderate |
| M+6 | 6 | Low |
| M+8 | 8 | Low |
This table represents a simplified prediction. The actual distribution will depend on the contributions from other carbon sources and the cycling of intermediates in the TCA cycle.
Labeling of Proteinogenic Amino Acids from Glucose Catabolism (e.g., Glutamate, Alanine)
The carbon skeletons of many amino acids are derived from intermediates of glycolysis and the tricarboxylic acid (TCA) cycle. This compound is an invaluable tool for tracing the flow of glucose-derived carbons into the synthesis of these proteinogenic amino acids.
Alanine is synthesized by the transamination of pyruvate. As established, the C4, C5, and C6 of glucose become the C1, C2, and C3 of pyruvate. Consequently, alanine synthesized from this pyruvate will be fully labeled with three 13C atoms.
Glutamate is synthesized from α-ketoglutarate, a TCA cycle intermediate. The acetyl-CoA derived from this compound enters the TCA cycle by condensing with oxaloacetate to form citrate. In the first turn of the cycle, the labeled acetyl-CoA will lead to the formation of α-ketoglutarate labeled at the C4 and C5 positions. Subsequent turns of the TCA cycle and the activity of anaplerotic pathways can lead to more complex labeling patterns in the oxaloacetate pool, and thus in the resulting α-ketoglutarate and glutamate. By analyzing the isotopomer distribution in glutamate, researchers can infer the activity of the TCA cycle and related pathways.
Table 2: Predicted Labeling Patterns in Alanine and Glutamate from this compound
| Amino Acid | Position of 13C Label | Predicted Isotopologue |
| Alanine | C1, C2, C3 | M+3 |
| Glutamate (1st turn) | C4, C5 | M+2 |
| Glutamate (subsequent turns) | Various | M+1, M+2, M+3, M+4 |
Trehalose Synthesis and Carbon Scrambling
Trehalose, a non-reducing disaccharide of glucose, is an important energy storage molecule and stress protectant in many organisms. Its synthesis involves the combination of two glucose-6-phosphate molecules or a glucose-6-phosphate and a UDP-glucose molecule. When cells are supplied with this compound, the resulting trehalose is expected to incorporate this labeling pattern.
However, the process of glycolysis and the pentose phosphate pathway can lead to "carbon scrambling," where the original positions of the carbon atoms in glucose are rearranged. For instance, the reversible reactions of glycolysis catalyzed by aldolase and triose phosphate isomerase can exchange the upper and lower carbons of fructose-1,6-bisphosphate. This means that the 13C labels initially at positions 4, 5, and 6 can appear at positions 1, 2, and 3 in some of the glucose-6-phosphate molecules used for trehalose synthesis.
The degree of this carbon scrambling can provide insights into the relative activities of glycolysis and the pentose phosphate pathway. By analyzing the distribution of 13C in the glucose moieties of trehalose, the extent of this metabolic flexibility can be quantified.
Table 3: Predicted Isotopologue Distribution in the Glucose Units of Trehalose from this compound
| Glucose Unit | Labeling Pattern | Metabolic Origin |
| Unit 1 | [4,5,6-13C3] | Direct incorporation |
| Unit 2 | [4,5,6-13C3] | Direct incorporation |
| Unit 1 or 2 | [1,2,3-13C3] | Incorporation after carbon scrambling |
Comparative Analysis of D 4,5,6 13c3 Glucose with Alternative 13c Glucose Tracers
Strategic Selection of 13C Glucose Isotopomers for Specific Metabolic Questions
The choice of a 13C glucose isotopomer is dictated by the specific metabolic pathways under investigation. Different labeling patterns on the glucose molecule provide distinct advantages for elucidating fluxes through various parts of the metabolic network.
Contrast with [1-13C]glucose, [1,2-13C]glucose, and [U-13C]glucose for Upper Metabolism Elucidation
While D-[4,5,6-13C3]glucose offers advantages for studying lower metabolic pathways, other tracers are generally preferred for interrogating upper metabolism, namely glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).
[1-13C]glucose: This tracer is often used for a general assessment of glucose metabolism. The 13C label is lost as 13CO2 in the oxidative PPP, providing a measure of flux through this pathway. However, its utility for resolving glycolytic fluxes can be limited compared to other tracers.
[1,2-13C]glucose: This isotopomer is considered a superior choice for the precise estimation of fluxes in both glycolysis and the pentose phosphate pathway. nih.gov The labeling pattern it generates in downstream metabolites, such as lactate (B86563) and pyruvate (B1213749), allows for a more accurate determination of the relative contributions of these two pathways. nih.gov
[U-13C]glucose: With all six carbons labeled, this tracer provides a comprehensive overview of glucose metabolism, leading to extensive labeling of downstream metabolites. While useful for identifying active pathways, the complexity of the resulting mass isotopomer distributions can sometimes make it challenging to precisely quantify specific fluxes, especially in pathways with multiple inputs.
The primary strength of this compound lies in its ability to introduce a labeled three-carbon unit into the lower part of glycolysis, which can then be traced into the TCA cycle. This is in contrast to tracers labeled on the upper carbons (C1, C2), which are more informative for the initial steps of glucose breakdown and the PPP. In some instances, mixtures of tracers, such as 50% [4,5,6-13C]glucose combined with 50% of either [1-13C]glucose, [2-13C]glucose, or [3-13C]glucose, have been proposed as an effective strategy to resolve fluxes through glycolysis, the PPP, and the transketolase-like 1 (TKTL1) pathway. d-nb.inforesearchgate.net
Table 1: Comparative Utility of 13C Glucose Tracers for Upper Metabolism
| Tracer | Primary Strength in Upper Metabolism | Key Information Provided |
|---|---|---|
| D-[4,5,6-13C3]glucose | Limited direct utility for upper metabolism | Primarily informs lower glycolysis and TCA cycle |
| [1-13C]glucose | Estimation of oxidative PPP flux | Release of 13CO2 |
| [1,2-13C]glucose | High precision for glycolysis and PPP fluxes | Distinct labeling patterns in lactate and pyruvate |
| [U-13C]glucose | Comprehensive labeling of all downstream metabolites | General overview of glucose fate |
Synergistic Use of this compound with Other Tracers (e.g., [U-13C3]glycerol)
The power of this compound in metabolic flux analysis is significantly enhanced when used in combination with other isotopic tracers. This co-infusion strategy allows for the simultaneous probing of different metabolic entry points and pathways, providing a more holistic view of cellular metabolism.
A prime example of this synergy is the concurrent use of this compound and [U-13C3]glycerol. Glycerol enters metabolism at the level of dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP), which are intermediates in lower glycolysis. By introducing a uniformly labeled three-carbon substrate at this point, researchers can gain valuable insights into gluconeogenesis, the reverse flux through glycolysis, and the fate of triose phosphates.
When used alongside this compound, which traces the forward flux from glucose, [U-13C3]glycerol can help to disentangle complex fluxes around the triose-phosphate isomerase and aldolase (B8822740) reactions. This dual-tracer approach provides a more constrained and accurate model of central carbon metabolism, improving the resolution of fluxes that are difficult to determine with a single glucose tracer alone.
Table 2: Synergistic Insights from Co-infusion of this compound and [U-13C3]glycerol
| Metabolic Question | Information from D-[4,5,6-13C3]glucose | Information from [U-13C3]glycerol | Combined Advantage |
|---|---|---|---|
| Directionality of Glycolysis | Traces the forward flux from glucose to pyruvate | Traces the flux from triose phosphates upwards (gluconeogenesis) and downwards | Disambiguation of net glycolytic vs. gluconeogenic flux |
| Triose-Phosphate Metabolism | Provides a labeled pool of GAP from the upper part of glycolysis | Directly labels the triose-phosphate pool | Improved quantification of triose-phosphate isomerase and aldolase kinetics |
| TCA Cycle Inputs | Traces the contribution of glucose-derived pyruvate | Traces the contribution of glycerol-derived pyruvate | Delineation of different carbon sources feeding the TCA cycle |
Unique Strengths and Limitations of this compound
Like any isotopic tracer, this compound possesses a unique set of advantages and disadvantages that make it suitable for some metabolic inquiries and less so for others.
Optimal Resolution of Fluxes in Lower Glycolysis and TCA Cycle
The principal advantage of this compound lies in its ability to provide high-resolution data on the metabolic fate of the lower three carbons of the glucose molecule. As glucose is cleaved in the aldolase reaction, this compound yields unlabeled dihydroxyacetone phosphate (DHAP) and labeled [1,2,3-13C3]glyceraldehyde-3-phosphate (GAP). This specific labeling pattern is particularly advantageous for several reasons:
Direct Tracing to Pyruvate: The 13C3-labeled GAP is directly converted to 13C3-pyruvate, providing a clear and direct tracer for the entry of glucose-derived carbon into the TCA cycle via pyruvate dehydrogenase.
Anaplerosis and Cataplerosis: The labeled pyruvate can enter the TCA cycle through both pyruvate dehydrogenase (anaplerosis) and pyruvate carboxylase (anaplerosis). The resulting labeling patterns in TCA cycle intermediates and related amino acids (e.g., glutamate, aspartate) can be used to quantify these anaplerotic fluxes, as well as the exit of carbons from the cycle (cataplerosis). physiology.org
Reduced Complexity: By labeling only the lower half of the glucose molecule, the complexity of mass isotopomer distributions in TCA cycle intermediates is reduced compared to using [U-13C]glucose. This can simplify data analysis and improve the precision of flux estimates for reactions within the TCA cycle.
Considerations for Interpretive Specificity in Complex Metabolic Networks
Despite its strengths, the use of this compound is not without its challenges, particularly in the context of complex and interconnected metabolic networks.
Pentose Phosphate Pathway Contribution: While the label from this compound is primarily directed towards lower glycolysis, the reversible reactions of the non-oxidative PPP can lead to the scrambling of this label. For instance, the transketolase and transaldolase reactions can transfer labeled carbons back to the upper part of glycolysis, complicating the interpretation of labeling patterns in glycolytic intermediates.
Metabolic Compartmentation: In eukaryotic cells, metabolic pathways are often compartmentalized between the cytosol and mitochondria. The interpretation of data from this compound assumes a well-mixed single pool of intermediates, which may not always be the case. For example, separate cytosolic and mitochondrial pools of pyruvate or TCA cycle intermediates can influence labeling patterns in ways that are difficult to deconvolve with this tracer alone.
Bayesian 13C-Metabolic Flux Analysis: To address some of these interpretive challenges, advanced analytical approaches are often necessary. For instance, Bayesian 13C-Metabolic Flux Analysis can be employed, utilizing data from parallel experiments with multiple tracers, such as [1,2-13C]glucose, [U-13C]glucose, and [4,5,6-13C]glucose, to obtain more precise and reliable flux distributions. researchgate.net This approach allows for a more robust analysis by integrating the complementary information provided by each tracer to better constrain the metabolic model.
Advanced Research Applications and Methodological Outlook
Integration of Isotopic Tracing with Systems Biology Approaches (e.g., Metabolomics, Proteomics)
The integration of isotopic tracing with D-[4,5,6-¹³C₃]glucose into systems biology approaches like metabolomics and proteomics provides a more holistic understanding of cellular function. While ¹³C-MFA quantifies the rates of metabolic pathways, combining it with 'omics' technologies contextualizes these fluxes within the broader landscape of cellular regulation and expression.
Metabolomics Integration
Stable isotope tracing is a cornerstone of modern metabolomics, moving beyond static measurements of metabolite levels to reveal the dynamic activity of metabolic pathways. When cells are cultured with a ¹³C-labeled substrate such as D-[4,5,6-¹³C₃]glucose, the labeled carbon atoms are incorporated into a multitude of downstream metabolites. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can then be used to detect and quantify the mass isotopologues of these metabolites. This provides direct evidence of pathway activity and allows for the calculation of metabolic fluxes.
By analyzing the labeling patterns of intracellular metabolites, researchers can:
Trace Carbon Fate: Determine how glucose-derived carbon is allocated to various pathways, including glycolysis, the TCA cycle, the pentose (B10789219) phosphate (B84403) pathway, and biosynthetic routes for amino acids, nucleotides, and lipids.
Quantify Pathway Flux: Calculate the relative or absolute rates of different metabolic reactions. For example, the ratio of labeled isotopologues in lactate (B86563) can reveal the relative fluxes through glycolysis versus the pentose phosphate pathway.
Identify Active Pathways: The presence of ¹³C-labeled metabolites in a specific pathway confirms its activity under the experimental conditions.
This integrated approach offers a system-wide view of metabolic homeostasis and can uncover unexpected metabolic diversions or reprogramming, for instance, in response to disease or environmental stress.
Proteomics Integration
Connecting metabolic fluxes with the proteome provides a powerful link between cellular function and the machinery that carries it out. While direct proteomics studies using D-[4,5,6-¹³C₃]glucose were not identified in the search results, the principles of integrating stable isotope labeling with proteomics are well-established. For example, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are used for quantitative proteomics.
Integrating ¹³C-glucose tracing with proteomics can help to:
Correlate Enzyme Abundance with Flux: By quantifying both metabolic fluxes and the levels of enzymes in the corresponding pathways, researchers can investigate the extent to which metabolic activity is controlled at the protein expression level.
Understand Post-Translational Regulation: Discrepancies between enzyme levels and metabolic fluxes may point to regulation at the post-translational level, such as allosteric regulation or covalent modification of enzymes.
Build Comprehensive Systems Biology Models: Combining flux data (fluxomics), metabolite data (metabolomics), and protein data (proteomics) allows for the construction of more detailed and predictive computational models of cellular metabolism. These models can simulate how perturbations, such as gene knockouts or drug treatments, affect the entire cellular system.
Ultimately, the synergy between isotopic tracing and systems biology approaches enables a multi-layered understanding of cellular physiology, connecting the flow of matter and energy through metabolic networks to the genetic and regulatory programs that control these processes.
Interactive Data Table: Systems Biology Integration with ¹³C-Glucose Tracing
| Systems Biology Approach | Integration with ¹³C-Glucose Tracing | Key Insights Gained |
| Metabolomics | Measures the incorporation of ¹³C into a wide range of intracellular metabolites. | Dynamic mapping of metabolic pathways, quantification of flux rates, identification of metabolic reprogramming. |
| Proteomics | Correlates quantified metabolic fluxes with the abundance of enzymes and other proteins. | Understanding the relationship between protein expression and metabolic activity, identifying levels of metabolic regulation. |
Development of Novel Analytical and Computational Tools for Enhanced Fluxomics
The field of ¹³C metabolic flux analysis (¹³C-MFA), which utilizes tracers like D-[4,5,6-¹³C₃]glucose, is continually advancing through the development of sophisticated analytical and computational tools. These innovations aim to increase the accuracy, resolution, and scope of metabolic flux measurements, enabling deeper insights into complex biological systems.
Novel Analytical Tools and Techniques
Advances in analytical instrumentation, primarily in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have been pivotal for enhancing fluxomics.
High-Resolution Mass Spectrometry (HR-MS): Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers provide high mass accuracy and resolution. This allows for the precise measurement of mass isotopologue distributions (MIDs) in metabolites, which is critical for accurate flux calculations. HR-MS can distinguish between different isotopologues and reduce interference from other molecules, leading to cleaner data.
Tandem Mass Spectrometry (MS/MS): MS/MS techniques provide structural information by fragmenting metabolite ions. This can help to determine the specific positions of ¹³C labels within a molecule, offering more constraints for flux estimation and enabling the resolution of complex pathways and reversible reactions.
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry has broadened the range of metabolites that can be analyzed in ¹³C tracing studies, including less volatile and thermally labile compounds that are not amenable to Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: While generally less sensitive than MS, NMR provides detailed information on the positional distribution of ¹³C atoms (isotopomers) within a molecule, which is highly valuable for resolving fluxes through specific pathways.
A significant methodological advance is the use of parallel labeling experiments . By cultivating cells in parallel with different ¹³C-labeled tracers (e.g., [1,2-¹³C₂]glucose in one culture and [U-¹³C₆]glucose in another), a much richer dataset is generated. Integrated analysis of these combined datasets significantly improves the precision and observability of fluxes, including those of exchange reactions and pathways in the lower part of metabolism. Studies have shown that D-[4,5,6-¹³C₃]glucose is particularly effective for resolving fluxes in the TCA cycle and anaplerotic reactions.
Novel Computational Tools and Software
The complexity of ¹³C-MFA necessitates powerful computational tools for experimental design, data processing, and flux estimation.
Flux Estimation Software: User-friendly software packages like INCA and Metran have made ¹³C-MFA more accessible to researchers without extensive expertise in computational modeling. These tools take metabolic network models, isotopic labeling data, and extracellular rate measurements as inputs and perform the complex calculations to estimate fluxes, provide confidence intervals, and assess the goodness-of-fit.
Experimental Design Tools: Software such as IsoDesign helps researchers to optimize tracer experiments in silico. By simulating different labeling strategies, these tools can identify the optimal ¹³C tracer or combination of tracers to precisely resolve specific fluxes of interest within a given metabolic network.
Data Correction and Analysis Platforms: Web-based applications like FluxFix have been developed to streamline the initial data processing steps. FluxFix, for example, automates the correction of raw MS data for the natural abundance of stable isotopes, a critical and often time-consuming step in preparing data for flux analysis. Other tools like IsoSearch are being developed for untargeted fluxomics, aiming to discover novel metabolic reactions from global isotopic tracing datasets.
These computational advancements, coupled with improved analytical techniques, are expanding the capabilities of ¹³C-MFA, allowing for the investigation of increasingly complex systems and the discovery of previously "hidden" metabolic pathways.
Interactive Data Table: Examples of Computational Tools for Fluxomics
| Tool Name | Primary Function | Key Feature(s) |
| INCA / Metran | Flux Estimation & Statistical Analysis | User-friendly interfaces for comprehensive ¹³C-MFA calculations, including parallel experiment analysis. |
| IsoDesign | Optimal Experimental Design | In silico simulation to determine the best ¹³C tracer strategy for resolving specific metabolic fluxes. |
| FluxFix | Data Correction | Web-based tool for automatic correction of mass spectrometry data for natural isotope abundance. |
| IsoSearch | Untargeted Fluxomics | R script designed to analyze untargeted metabolomic and lipidomic datasets to discover new metabolic flux patterns. |
Perspectives on Expanding the Scope of D-[4,5,6-¹³C₃]glucose Studies
The application of D-[4,5,6-¹³C₃]glucose and other stable isotope tracers is poised for significant expansion, driven by methodological advancements and a growing need to understand metabolic dynamics in increasingly complex biological contexts. The future of studies utilizing this tracer will likely focus on moving beyond traditional cell culture systems to tackle the challenges of in vivo metabolism, spatial organization, and the integration of multi-omics data.
From In Vitro to In Vivo Fluxomics
A major frontier is the application of ¹³C-MFA to whole organisms. While technically challenging, in vivo stable-isotope tracing provides invaluable insights into metabolic regulation at the systemic level, which cannot be fully recapitulated in cell culture. Future studies will likely see increased use of D-[4,5,6-¹³C₃]glucose and other tracers in animal models to:
Understand Disease Pathophysiology: Investigate metabolic deregulation in diseases like cancer, diabetes, and neurodegenerative disorders within the complexity of a whole organism.
Assess Drug Efficacy and Mechanism: Determine how therapeutic interventions modulate metabolic fluxes in target tissues and systemically.
Study Inter-organ Metabolic Crosstalk: Elucidate the complex exchange of metabolites between different organs and tissues, which is crucial for maintaining homeostasis.
Spatial and Single-Cell Fluxomics
Cellular metabolism is not uniform; it is highly compartmentalized within organelles and can vary significantly between different cell types within a tissue. Emerging technologies are beginning to address this spatial heterogeneity:
Subcellular Flux Analysis: Methodologies are being developed that combine rapid subcellular fractionation with isotopic tracing to quantify metabolic fluxes specifically within compartments like the mitochondria and cytosol.
Spatial Metabolomics: Techniques that can measure metabolite levels with spatial resolution across a tissue slice are being integrated with isotope tracing to create spatial flux maps.
Single-Cell Fluxomics: While still in its infancy, the development of methods to measure metabolic fluxes in individual cells will be revolutionary, allowing researchers to uncover metabolic heterogeneity within cell populations and identify rare metabolic phenotypes.
Dynamic and Multi-Isotope Tracing
The complexity of metabolic networks often requires more sophisticated tracing strategies:
Isotopically Non-stationary MFA (INST-MFA): This approach analyzes the dynamic changes in isotopic labeling over time before a steady state is reached. INST-MFA can provide more detailed information about intracellular reaction rates and metabolite concentrations.
Multi-Isotope Tracing: The simultaneous use of tracers with different stable isotopes (e.g., ¹³C, ¹⁵N, and ²H) allows for the concurrent tracking of multiple metabolic pathways and elements. For instance, co-administering ¹³C-glucose and ¹⁵N-glutamine can simultaneously probe carbon and nitrogen metabolism.
Integration with Next-Generation 'Omics'
The continued integration of fluxomics with other 'omics' technologies will be crucial for building comprehensive, predictive models of biological systems. Future research will focus on creating models that incorporate genomics, transcriptomics, proteomics, metabolomics, and fluxomics data to provide a holistic view of how cellular processes are regulated from the gene to the metabolic flux level.
Q & A
Q. What is the primary utility of D-[4,5,6-13C₃]glucose in tracing metabolic pathways?
D-[4,5,6-13C₃]glucose is a stable isotope tracer used to investigate carbon flux through glycolysis, gluconeogenesis, and the pentose phosphate pathway (PPP). Its labeling pattern allows researchers to distinguish between glucose molecules derived directly from glycogenolysis versus those synthesized via gluconeogenesis from triose phosphates (e.g., glycerol). For example, when [U-13C₃]glycerol enters gluconeogenesis, it generates [4,5,6-13C₃]glucose isotopomers, which can be quantified via 13C NMR or mass spectrometry to assess pathway contributions .
Q. How does D-[4,5,6-13C₃]glucose differ from other 13C-labeled glucose isotopomers in metabolic studies?
Unlike [1,2-13C₂]glucose (which highlights PPP activity) or [U-13C₆]glucose (which traces full glycolysis), D-[4,5,6-13C₃]glucose specifically labels carbons 4–5. This permits tracking of gluconeogenic flux from triose-P precursors (e.g., glycerol) and distinguishes indirect pathway contributions (via Krebs cycle intermediates) from direct glycogen synthesis. For instance, in hepatic glycogen studies, [4,5,6-13C₃]glucose enrichment correlates with triose-P-derived glucose, whereas [1,2,3-13C₃]glucose reflects Krebs cycle activity .
Q. What experimental techniques are essential for analyzing D-[4,5,6-13C₃]glucose in biological samples?
Quantitative 13C nuclear magnetic resonance (NMR) spectroscopy is critical for resolving position-specific 13C enrichment in glucose or glycogen. For example, the M (multiplet) and D (doublet) components in carbon 2 and 5 NMR signals distinguish [U-13C₆]glycogen from [4,5,6-13C₃]glycogen, enabling precise calculation of pathway contributions . Mass spectrometry can complement NMR by quantifying isotopologue distributions in lactate or other downstream metabolites .
Advanced Questions
Q. How can researchers design experiments to resolve contradictions in isotopomer enrichment data?
Discrepancies often arise from unaccounted pathway crosstalk. For example, in cardiac glycogen studies, unexpected [4,5,6-13C₃]glucose enrichment (without [1,2,3-13C₃] labeling) suggests transaldolase activity in the PPP redistributing 13C from glycerol-derived triose-P. To resolve this, combine D-[4,5,6-13C₃]glucose with [U-13C₃]glycerol tracers and use kinetic modeling to differentiate PPP flux from gluconeogenesis .
Q. What methodological considerations are critical for quantifying gluconeogenesis vs. glycolysis using D-[4,5,6-13C₃]glucose?
- Calibration: Correct for natural isotope abundance and instrument-specific biases. For lactate isotopologues derived from D-[4,5,6-13C₃]glucose, calibration adjusts the ratio of C1–C3 vs. C4–C6 13C enrichment (e.g., from 1.6 to 1.1 post-calibration), improving accuracy .
- Tracer Infusion Protocols: Use primed-continuous infusions to achieve isotopic steady-state during hyperinsulinemic clamps. Simultaneously administer 2H₂O to assess gluconeogenesis contributions via 2H-NMR .
Q. How can confounding variables (e.g., visceral adiposity) affect D-[4,5,6-13C₃]glucose-derived metabolic data?
High visceral adipose tissue (VAT) alters glycerol metabolism, reducing [5,6-13C₂]/[4,5,6-13C₃]glucose ratios due to impaired mitochondrial Krebs cycle activity. Control for VAT by stratifying cohorts or using dual tracers (e.g., [U-13C₃]glycerol + D-[4,5,6-13C₃]glucose) to isolate hepatic vs. adipose contributions .
Q. What advanced modeling approaches interpret isotopomer data from D-[4,5,6-13C₃]glucose in complex systems (e.g., maize kernels)?
Retrobiosynthetic NMR analysis reconstructs metabolic networks by tracking 13C redistribution. In maize, [4,5,6-13C₃]starch glucose indicates glycolytic/gluconeogenic recycling, while [5,6-13C₂]glucose reflects PPP activity. Compartmental modeling (e.g., OpenFLUX) quantifies pathway fluxes and identifies rate-limiting steps .
Data Contradiction Analysis
Q. Why might insulin enhance [4,5,6-13C₃]glucose enrichment in cardiac glycogen but suppress it in hepatic studies?
Insulin stimulates glycogen synthesis in the liver by activating glycogen synthase, favoring direct incorporation of circulating glucose. However, in the heart, insulin may prioritize glycerol-derived triose-P via PPP, increasing [4,5,6-13C₃]glucose enrichment. This tissue-specificity underscores the need for organ-specific tracer protocols .
Q. How to address discrepancies between NMR and mass spectrometry data in lactate isotopologue quantification?
NMR detects position-specific 13C enrichment but may miss low-abundance isotopomers. Mass spectrometry (e.g., LC-MS/MS) provides higher sensitivity but requires fragmentation correction. Cross-validate using both techniques and apply matrix-specific calibration curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
